molecular formula C20H18ClN3O2S B2486566 N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide CAS No. 1009518-12-0

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide

Cat. No. B2486566
CAS RN: 1009518-12-0
M. Wt: 399.89
InChI Key: APUQTGNCFAKYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups, including a pyrazole ring and a thieno ring. Pyrazoles are known for their broad spectrum of biological activities . Thieno rings are also common in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectral data analyses, such as IR, 1H-NMR, 13C-NMR spectra, and HRMS .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in a variety of chemical reactions due to the presence of multiple functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of techniques, including melting point determination, solubility testing in various solvents, and determination of the compound’s partition coefficient .

Scientific Research Applications

Synthesis of Dihydropyrano[2,3-c]pyrazoles

The compound is used in the synthesis of dihydropyrano[2,3-c]pyrazoles. This process involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .

Biological Potential of Indole Derivatives

The compound is an indole derivative, which are known for their diverse biological activities. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Antiproliferative Activity

The compound has shown antiproliferative activity against certain cancer cell lines. The most potent compounds displayed low micromolar GI50 values .

Fluorescence Properties

The compound has shown interesting fluorescence properties. Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .

Medical Device Retrieval and Analysis

Although not directly related to the compound, the term “F561” is associated with a standard practice for the retrieval and analysis of implanted medical devices, and associated tissues and fluids .

Selective Removal of Perfluorooctanoic Acid

A compound with a similar structure was used in the synthesis of a novel surface molecularly imprinted polymer (MIP) based on multi-walled carbon nanotubes (MWCNTs) for the selective removal of perfluorooctanoic acid (PFOA) .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process the compound is involved in. For example, some pyrazole compounds have been found to inhibit certain enzymes, leading to their biological activity .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential applications, and optimization of its synthesis process .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-12-6-13(2)8-14(7-12)20(25)22-19-17-10-27(26)11-18(17)23-24(19)16-5-3-4-15(21)9-16/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUQTGNCFAKYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.